Chemical structure and properties of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone
Chemical structure and properties of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone
A comprehensive analysis of its chemical structure, properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Introduction
1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine core, a ubiquitous scaffold in medicinal chemistry renowned for its favorable pharmacokinetic properties. The molecule is further functionalized with a morpholinomethyl substituent at the 4-position and an acetyl group on the piperidine nitrogen. This unique combination of structural motifs suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a detailed examination of its chemical and physical properties, a proposed synthetic pathway, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds.
Chemical Identity and Core Properties
The fundamental characteristics of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone | N/A |
| CAS Number | 96921-42-5 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Canonical SMILES | CC(=O)N1CCC(CN2CCOCC2)CC1 | N/A |
Physicochemical and Predicted Properties
Due to a lack of extensive experimental data in publicly available literature, many of the physicochemical properties of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone are predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a low-melting solid or a high-boiling liquid at room temperature. |
| Boiling Point | > 300 °C | Estimated based on the molecular weight and functional groups. |
| Solubility | Soluble in water and polar organic solvents | The presence of nitrogen and oxygen atoms suggests hydrogen bonding capacity, leading to solubility in protic solvents. |
| pKa | 8.5 - 9.5 | The piperidine and morpholine nitrogens are basic. The exact pKa would depend on the protonation site. |
| LogP | ~1.5 - 2.5 | This predicted value suggests moderate lipophilicity. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone involves a two-step process starting from commercially available 4-(aminomethyl)piperidine. This approach is based on well-established organic chemistry reactions.[2]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone
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Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
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Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
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Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Concentration: Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone
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Reaction Setup: To a solution of 1-(4-(aminomethyl)piperidin-1-yl)ethanone (1 equivalent) and morpholine (1.2 equivalents) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
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Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the mixture with dichloromethane (3 x 50 mL).
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentration: Filter and concentrate the organic layer under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the molecule's structure.
¹H NMR Spectroscopy (Predicted)
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Acetyl Protons: A singlet around δ 2.1 ppm (3H).
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Morpholine Protons: Two triplets around δ 3.7 ppm (4H, -O-CH₂-) and δ 2.4 ppm (4H, -N-CH₂-).
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Piperidine Protons: A complex pattern of multiplets between δ 1.2 and 4.5 ppm. The protons adjacent to the nitrogen of the acetylated piperidine ring will be deshielded and appear further downfield.
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Methylene Bridge Protons: A doublet around δ 2.2 ppm (2H).
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A signal around δ 169-171 ppm.
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Acetyl Methyl Carbon: A signal around δ 21-23 ppm.
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Morpholine Carbons: Signals around δ 67 ppm (-O-CH₂-) and δ 54 ppm (-N-CH₂-).
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Piperidine Carbons: Signals in the range of δ 25-50 ppm.
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Methylene Bridge Carbon: A signal around δ 60-62 ppm.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 212.
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Major Fragment Ions: Fragmentation is expected to occur at the C-N bonds of the piperidine and morpholine rings, as well as loss of the acetyl group.
Infrared (IR) Spectroscopy (Predicted)
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C=O Stretch (Amide): A strong absorption band around 1640-1660 cm⁻¹.
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C-N Stretch: Absorptions in the region of 1200-1000 cm⁻¹.
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C-H Stretch (Aliphatic): Multiple bands in the region of 2800-3000 cm⁻¹.
Potential Applications and Biological Activity
The true value of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone likely lies in its utility as a scaffold for the development of more complex and biologically active molecules. The piperidine and morpholine moieties are present in a wide range of approved drugs and investigational compounds, suggesting a broad therapeutic potential for derivatives of this core structure.
Rationale for Potential Biological Activity
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Piperidine Scaffold: The piperidine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and metabolic stability.[3]
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Morpholine Moiety: The morpholine ring is another common feature in many bioactive compounds and is often introduced to enhance aqueous solubility and modulate pharmacological activity.[4]
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Structural Analogy: Derivatives of piperidine and morpholine have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system (CNS) effects.
Potential Therapeutic Areas
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Oncology: Many kinase inhibitors and other anticancer agents incorporate piperidine and morpholine rings.
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Neuroscience: The piperidine scaffold is a key component of numerous CNS-active drugs, including antipsychotics and analgesics.
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Infectious Diseases: Piperidine and morpholine derivatives have been investigated for their antibacterial and antifungal properties.
Future Research Directions
Caption: A logical workflow for the future investigation of 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone derivatives.
Safety and Handling
No specific toxicity data is available for 1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone. Therefore, it should be handled with the standard precautions for a novel chemical substance of unknown toxicity. The safety information for the parent compounds, piperidine and morpholine, can provide some guidance.
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Piperidine: It is a flammable liquid and is toxic if inhaled or absorbed through the skin. It can cause severe skin burns and eye damage.[5]
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Morpholine: It is also a flammable liquid and can cause skin irritation and serious eye damage.[1]
Recommended Handling Precautions:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of vapors or dust.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1-(4-(Morpholinomethyl)piperidin-1-yl)ethanone is a chemical entity with significant potential as a building block in drug discovery and development. While specific experimental data for this compound is currently lacking, its structural features, combining the privileged piperidine and morpholine scaffolds, suggest a high likelihood for its derivatives to possess interesting pharmacological properties. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its chemical and biological characteristics. Future research focused on the synthesis and screening of a library of derivatives based on this core structure is warranted to unlock its full therapeutic potential.
References
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- Thermo Fisher Scientific. (2023, March 16).
- PubChem. (n.d.). 1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]ethanone.
- BenchChem. (2025). In Vitro Profile of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Technical Overview.
- Sigma-Aldrich. (n.d.). 1-Morpholino-2-(piperazin-1-yl)ethanone. Retrieved from a relevant chemical supplier website.
- ECHEMI. (n.d.). 1-(4-Methyl-1-piperidinyl)ethanone.
- PubChem. (n.d.). 1-[4-(2-Methylpropyl)piperidin-1-yl]ethanone.
- ECHEMI. (n.d.). 1-(4-BroMoMethyl-piperidin-1-yl)-ethanone.
- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
- Al-Ostoot, F. H., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Future Medicinal Chemistry.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone.
- Research and Reviews. (n.d.). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
- Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
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